molecular formula C23H22O9 B2436125 ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate CAS No. 610762-46-4

ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2436125
CAS No.: 610762-46-4
M. Wt: 442.42
InChI Key: PQTCNJQWIPFBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C23H22O9 and its molecular weight is 442.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate, a synthetic compound belonging to the chromene class, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H21O7\text{C}_{20}\text{H}_{21}\text{O}_7

This structure features a chromene core with methoxy and ethoxy substituents that are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound, particularly focusing on its anticancer properties. The following sections detail these findings.

Anticancer Properties

  • Cell Viability Assays :
    • The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated that it exhibited significant cytotoxic effects with IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL against PC-3 and A549 cells, demonstrating superior potency compared to standard chemotherapeutics like Vinblastine and Colchicine .
Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
PC-32.42.3 (Vinblastine)
A5493.23.78 (Vinblastine)
MCF-7Not specified9.6 (Colchicine)
HCT-116Not specified21.3 (Colchicine)
  • Mechanism of Action :
    • The compound demonstrates selective cytotoxicity towards malignant cells while exhibiting weak activity against normal cell lines such as human fetal lung fibroblasts (HFL-1) and WI-38 . This selectivity is crucial for minimizing side effects in therapeutic applications.

Molecular Docking Studies

Molecular docking analyses have been conducted to elucidate the binding interactions of this compound with key protein targets involved in cancer progression, such as EGFR and VEGFR-2 kinases. These studies revealed that the compound binds effectively to the active sites of these kinases, suggesting a potential mechanism for its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Breast Cancer :
    • In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell proliferation at concentrations as low as 6.25 µM, indicating its potential as a therapeutic agent in breast cancer treatment .
  • Prostate Cancer Model :
    • Another study focused on PC-3 cells demonstrated that the compound not only inhibited cell growth but also induced apoptosis, further supporting its role as an anticancer agent .

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxochromene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O9/c1-5-30-23(26)22-20(13-6-9-16(27-2)18(10-13)28-3)21(25)15-8-7-14(11-17(15)32-22)31-12-19(24)29-4/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTCNJQWIPFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.